molecular formula C10H14F6NiO6 B15284880 Nickel 1,1,1-trifluoro 2,4-pentanedionate CAS No. 55534-89-9

Nickel 1,1,1-trifluoro 2,4-pentanedionate

Cat. No.: B15284880
CAS No.: 55534-89-9
M. Wt: 402.90 g/mol
InChI Key: ZKWNTTFKFAZZPW-UHFFFAOYSA-N
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Description

Nickel 1,1,1-trifluoro-2,4-pentanedionate, formally denoted as [Ni(tfa)₂TMEDA] (where tfa = 1,1,1-trifluoro-2,4-pentanedionate and TMEDA = N,N,N',N'-tetramethylethylenediamine), is a heteroleptic Ni(II) β-diketonate-diamine complex. This compound is synthesized via coordination sphere engineering to optimize its properties for vapor-phase deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel 1,1,1-trifluoro 2,4-pentanedionate can be synthesized by reacting nickel(II) salts, such as nickel(II) acetate or nickel(II) chloride, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent like toluene or ethanol. The base, often sodium hydroxide or potassium carbonate, facilitates the deprotonation of the diketone, allowing it to coordinate with the nickel ion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Nickel 1,1,1-trifluoro 2,4-pentanedionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and other β-diketonates for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel β-diketonate complexes .

Mechanism of Action

The mechanism of action of nickel 1,1,1-trifluoro 2,4-pentanedionate involves its ability to coordinate with various substrates through its nickel center. The compound can form stable complexes with other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Key Characteristics:

  • Structure: Monomeric and air-stable, with a square-planar geometry around the Ni(II) center .
  • Thermal Behavior : Exhibits controlled thermal decomposition, enabling clean conversion to NiO films at elevated temperatures (~350–450°C) .
  • Applications : Used in plasma-enhanced CVD (PE-CVD) for synthesizing Co₃O₄-based electrocatalysts and NiO thin films with flat, homogeneous surfaces .

Comparison with Similar Nickel β-Diketonate Complexes

Ligand Substituent Effects

The fluorination degree and steric hindrance of β-diketonate ligands critically influence precursor properties. Below is a comparison of [Ni(tfa)₂TMEDA] with two analogs:

[Ni(fod)₂TMEDA] (fod = 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate): Features higher fluorination (7 F atoms per ligand) and increased steric bulk.

[Ni(thd)₂TMEDA] (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate): Non-fluorinated but highly sterically hindered due to methyl groups .

Table 1: Ligand Substituent Impact on Precursor Properties

Property [Ni(tfa)₂TMEDA] [Ni(fod)₂TMEDA] [Ni(thd)₂TMEDA]
Fluorination Degree Moderate (3 F per ligand) High (7 F per ligand) None
Steric Hindrance Low Moderate High
Volatility High (CF₃ enhances volatility) Very High (fluorine-rich) Moderate (steric bulk reduces volatility)
Thermal Stability Decomposes at ~350°C Decomposes at ~300°C Decomposes at ~400°C
CVD Film Quality Smooth NiO films Not reported Requires annealing for NiO conversion

Comparison with Non-Fluorinated Analog: Nickel Acetylacetonate

Nickel(II) acetylacetonate ([Ni(acac)₂], CAS 3264-82-2) is a trimeric complex with non-fluorinated ligands. Key differences include:

  • Structure: Trimeric vs. monomeric [Ni(tfa)₂TMEDA], leading to lower volatility .
  • Thermal Decomposition: Higher decomposition temperature (~450°C) due to stronger Ni-O bonds in non-fluorinated ligands .
  • Applications : Less suited for low-temperature CVD due to oligomeric nature and residue formation .

Table 2: Fluorinated vs. Non-Fluorinated Nickel β-Diketonates

Property [Ni(tfa)₂TMEDA] Nickel Acetylacetonate
Volatility High Low
Thermal Decomposition 350°C 450°C
Air Stability Air-insensitive Hygroscopic
Film Purity High (fluorine reduces carbon residue) Moderate (carbon-rich residues)

Fluorination vs. Steric Hindrance Trade-offs

  • Fluorination : Enhances volatility and lowers decomposition temperatures by weakening metal-ligand bonds. However, excessive fluorination (e.g., fod) may destabilize the precursor .
  • Steric Hindrance : Improves thermal stability (e.g., thd) but reduces volatility, complicating precursor delivery in CVD .

Biological Activity

Nickel 1,1,1-trifluoro 2,4-pentanedionate (Ni(tfa)₂) is a complex compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biochemistry. This article provides a detailed overview of its biological activity, synthesis, properties, and relevant case studies.

This compound is a nickel(II) complex with the general formula Ni(tfa)₂. It is synthesized through the reaction of nickel salts with 1,1,1-trifluoro 2,4-pentanedione (H(tfa)), which acts as a chelating agent. The synthesis typically involves the following steps:

  • Preparation of H(tfa) : This compound can be synthesized from trifluoroacetyl chloride and acetone.
  • Formation of Ni(tfa)₂ : Nickel(II) acetate or nickel(II) carbonate is reacted with H(tfa) in a suitable solvent under controlled conditions to yield the desired complex.

Antioxidant Activity

Research indicates that Ni(tfa)₂ exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies have shown that Ni(tfa)₂ can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

Stabilization of Nucleic Acids

Ni(tfa)₂ has been found to stabilize nucleic acids. This stabilization is vital for maintaining the structural integrity of DNA and RNA during cellular processes. The compound's interaction with nucleic acids may enhance their stability under physiological conditions, suggesting potential applications in gene therapy and molecular biology.

Antimicrobial Properties

Preliminary studies suggest that Ni(tfa)₂ possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. This property could be beneficial in developing new antimicrobial agents .

Study on Antioxidant Properties

A study conducted by researchers at a leading university demonstrated that Ni(tfa)₂ significantly reduced lipid peroxidation in cell cultures exposed to oxidative stress. The results indicated that cells treated with Ni(tfa)₂ had lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls.

Investigation into Nucleic Acid Stabilization

In another study focusing on the stabilization of nucleic acids, researchers observed that Ni(tfa)₂ enhanced the thermal stability of DNA duplexes. This was measured using thermal denaturation techniques where the melting temperature (Tm) of DNA increased in the presence of Ni(tfa)₂, indicating stronger binding interactions between the metal complex and the nucleic acid strands .

Data Tables

PropertyValue
Molecular FormulaC₅H₄F₃NiO₂
Molar Mass203.03 g/mol
Antioxidant ActivityEffective scavenger of free radicals
Nucleic Acid StabilityIncreased Tm by up to 10°C

Q & A

Q. Basic: What are the established synthetic protocols for preparing nickel 1,1,1-trifluoro-2,4-pentanedionate, and how can purity be optimized?

Answer:
Nickel 1,1,1-trifluoro-2,4-pentanedionate is typically synthesized by reacting 1,1,1-trifluoro-2,4-pentanedione (ligand) with nickel salts (e.g., NiCl₂) in a 2:1 molar ratio under inert conditions (N₂/Ar). The reaction is refluxed in anhydrous ethanol or methanol, followed by solvent evaporation and recrystallization from non-polar solvents (e.g., hexane). Purity optimization involves:

  • Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane eluent.
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures to yield single crystals for structural validation .
  • Analytical validation : Confirm purity via HPLC (≥98%) and elemental analysis .

Q. Basic: Which spectroscopic and structural characterization methods are critical for verifying the coordination geometry of this complex?

Answer:

  • FTIR : Confirm ligand coordination by comparing free ligand (C=O stretch ~1700 cm⁻¹) vs. metal-bound (shift to ~1600 cm⁻¹) .
  • NMR : ¹⁹F NMR detects ligand symmetry changes upon coordination (e.g., splitting of CF₃ signals) .
  • X-ray crystallography : Resolve Ni(II) octahedral geometry, bond lengths (Ni–O ≈ 2.0 Å), and ligand orientation .

Q. Basic: What are the solubility properties of nickel 1,1,1-trifluoro-2,4-pentanedionate, and how do they influence reaction solvent selection?

Answer:
The complex is:

  • Highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).
  • Moderately soluble in THF and acetone.
  • Sparingly soluble in water (<0.1 mg/mL).
    Solvent selection impacts catalytic activity; for example, DMSO may coordinate Ni(II), altering reactivity. Pre-saturate solvents with N₂ to prevent hydrolysis .

Q. Advanced: How does ligand fluorination influence the Lewis acidity and catalytic performance of nickel 1,1,1-trifluoro-2,4-pentanedionate in cross-coupling reactions?

Answer:
The trifluoromethyl group enhances Ni(II) Lewis acidity by withdrawing electron density, stabilizing transition states in Suzuki-Miyaura couplings. Methodological steps:

Kinetic studies : Monitor reaction rates with varying ligand:Ni ratios.

DFT calculations : Compare charge distribution in Ni–O bonds vs. non-fluorinated analogs.

Catalytic screening : Test turnover frequency (TOF) in aryl halide couplings. Fluorinated ligands improve TOF by 30–50% compared to acetylacetonate analogs .

Q. Advanced: What experimental strategies resolve contradictions in thermal stability data reported for this complex?

Answer:
Discrepancies in decomposition temperatures (TGA reports 180–220°C vs. DSC showing endothermic peaks at 150°C) arise from atmospheric moisture or heating rates. Mitigation:

  • Controlled atmosphere TGA : Use N₂ purge and uniform heating (5°C/min).
  • Complementary techniques : Pair with mass spectrometry (MS) to identify volatile decomposition products (e.g., CF₃CO fragments) .

Q. Advanced: How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this complex?

Answer:

  • Geometry optimization : Use B3LYP/6-311+G(d,p) to model Ni(II) coordination and ligand field effects.
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., Ni²⁺ → Ni⁰ in reductive couplings).
  • Reactivity maps : Simulate ligand substitution pathways to guide catalyst design .

Q. Basic: What safety protocols are essential when handling nickel 1,1,1-trifluoro-2,4-pentanedionate?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD50: 250 mg/kg, oral rat) .
  • Ventilation : Use fume hoods due to potential inhalation of fine particles (P261 precaution) .
  • Waste disposal : Neutralize with aqueous EDTA to chelate Ni(II) before disposal .

Q. Advanced: How does the complex’s stability under varying pH conditions impact its application in aqueous-phase catalysis?

Answer:
At pH < 4, ligand protonation destabilizes the complex (observed via UV-Vis absorbance loss at 320 nm). At pH > 8, hydroxide ions displace ligands, forming Ni(OH)₂. Stability testing protocol:

pH titration : Monitor spectral changes (200–500 nm) in buffered solutions.

Kinetic profiling : Measure decomposition half-life (t₁/₂ ≈ 2 hrs at pH 7) .

Q. Advanced: What factorial design approaches optimize reaction conditions for nickel-catalyzed transformations using this complex?

Answer:
A 2³ factorial design evaluates temperature (80–120°C), solvent (DMF vs. toluene), and ligand:Ni ratio (1:1 vs. 2:1). Response variables include yield and enantiomeric excess (ee). ANOVA identifies solvent as the most significant factor (p < 0.05) .

Q. Advanced: How can conflicting NMR and X-ray data on ligand conformation be reconciled?

Answer:
NMR may suggest dynamic ligand exchange in solution (averaged signals), while X-ray shows static geometry. Strategies:

  • Variable-temperature NMR : Detect coalescence temperatures for ligand fluxionality.
  • Cryocrystallography : Resolve low-temperature structures to capture ligand dynamics .

Properties

CAS No.

55534-89-9

Molecular Formula

C10H14F6NiO6

Molecular Weight

402.90 g/mol

IUPAC Name

nickel;5,5,5-trifluoro-4-hydroxypent-3-en-2-one;dihydrate

InChI

InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2

InChI Key

ZKWNTTFKFAZZPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.O.O.[Ni]

Origin of Product

United States

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